An In-depth Technical Guide to Bromoacetamido-PEG4-NHS Ester
An In-depth Technical Guide to Bromoacetamido-PEG4-NHS Ester
Bromoacetamido-PEG4-NHS ester is a heterobifunctional crosslinking reagent widely utilized in bioconjugation, drug delivery, and diagnostics.[1] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications, tailored for researchers, scientists, and professionals in drug development.
Core Concepts and Structure
Bromoacetamido-PEG4-NHS ester is characterized by three key components:
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An N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines (-NH2).
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A bromoacetamide group, which selectively reacts with thiol groups (-SH).[1]
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A polyethylene glycol (PEG) spacer (specifically, a PEG4 linker), which is hydrophilic and enhances the solubility of the entire molecule in aqueous environments.[2][3]
This dual reactivity allows for a controlled, stepwise "orthogonal" conjugation of two different molecules, one with an available amine and another with a thiol. The PEG spacer not only improves solubility but also reduces steric hindrance and provides a flexible connection between the conjugated molecules.[1]
Chemical and Physical Properties
The quantitative data for Bromoacetamido-PEG4-NHS ester are summarized below, compiled from various suppliers. Minor variations may exist between batches and manufacturers.
| Property | Value | References |
| Chemical Formula | C17H27BrN2O9 | [1][2][4] |
| Molecular Weight | 483.31 g/mol | [1][4][5] |
| CAS Number | 1260139-70-5 | [1][2][4] |
| Purity | ≥95% to 98% | [1][2][4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, DCM | [2] |
| Storage Conditions | Store at -20°C, protected from moisture and light | [2] |
Mechanism of Action
The utility of Bromoacetamido-PEG4-NHS ester lies in its ability to perform a two-step sequential conjugation.
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Amine Reaction (NHS Ester) : The NHS ester group reacts with primary aliphatic amines, typically found on the side chains of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides.[2][3] This reaction is highly efficient under mild, slightly alkaline conditions (pH 7-9) and results in the formation of a stable amide bond, releasing NHS as a byproduct.[6] It is crucial to use amine-free buffers, such as phosphate (B84403) or bicarbonate buffers, as buffers like Tris contain primary amines that will compete with the target molecule.[7][8]
-
Thiol Reaction (Bromoacetamide) : The bromoacetamide group reacts specifically with sulfhydryl (thiol) groups, such as those on cysteine residues in proteins. This nucleophilic substitution reaction forms a stable thioether bond, with bromide acting as a good leaving group.[1][2]
The diagram below illustrates the sequential reaction mechanism.
Applications in Research and Development
The unique properties of Bromoacetamido-PEG4-NHS ester make it a versatile tool in several advanced applications:
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Antibody-Drug Conjugates (ADCs): This linker is ideal for creating ADCs. The NHS ester can be used to attach the linker to lysine residues on a monoclonal antibody, and the bromoacetamide end can then be conjugated to a thiol-containing cytotoxic drug.[9]
-
PROTAC Development: It serves as a PEG-based linker for synthesizing Proteolysis Targeting Chimeras (PROTACs).[5][10] PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target.[5]
-
Bioconjugation and Probe Development: It is used to link proteins, peptides, and other biomolecules together for various research purposes, such as creating diagnostic probes or studying protein-protein interactions.[1]
-
Surface Functionalization: The linker can be used to immobilize proteins or other amine-containing molecules onto surfaces that have been functionalized with thiol groups, or vice-versa, for applications in biosensors and biomaterials.[9]
General Experimental Protocol: Antibody Labeling
This protocol provides a general guideline for conjugating Bromoacetamido-PEG4-NHS ester to an antibody (Molecule A) and subsequently to a thiol-containing molecule (Molecule B).
Materials:
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Antibody (or other amine-containing protein) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Bromoacetamido-PEG4-NHS ester.
-
Anhydrous DMSO or DMF.[2]
-
Thiol-containing molecule (e.g., a peptide or drug).
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
Purification tools: Desalting columns (e.g., Zeba Spin) or dialysis cassettes appropriate for the biomolecule's size.[7]
Procedure:
-
Reagent Preparation:
-
Step 1: Reaction with Antibody (Amine Conjugation):
-
Prepare the antibody solution at a suitable concentration (e.g., 2 mg/mL) in the reaction buffer.
-
Calculate the required volume of the crosslinker solution to achieve a desired molar excess (e.g., 10- to 20-fold molar excess over the antibody).
-
Add the calculated volume of the crosslinker solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[7]
-
-
Purification of Intermediate:
-
Remove excess, unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.[7] This step is critical to prevent the unreacted crosslinker from reacting with the thiol-containing molecule in the next step.
-
-
Step 2: Reaction with Thiol-Containing Molecule:
-
Add the thiol-containing molecule to the purified, linker-activated antibody. A 5- to 10-fold molar excess of the thiol molecule over the antibody is a common starting point.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Final Purification:
-
(Optional) If any unreacted bromoacetamide groups need to be quenched, add a small molecule thiol like cysteine or 2-mercaptoethanol. If unreacted NHS esters from an incomplete first purification step are a concern, add Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[7]
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or another desalting column to remove excess thiol-containing molecules and reaction byproducts.
-
The workflow for this experimental protocol is visualized below.
References
- 1. Bromoacetamido-PEG4-NHS ester, CAS 1260139-70-5 | AxisPharm [axispharm.com]
- 2. Bromoacetamido-PEG4-NHS ester, 1260139-70-5 | BroadPharm [broadpharm.com]
- 3. Bromoacetamido-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]
- 4. glycomindsynth.com [glycomindsynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glenresearch.com [glenresearch.com]
- 7. furthlab.xyz [furthlab.xyz]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Bromoacetamido-PEG-NHS ester | AxisPharm [axispharm.com]
- 10. Bromoacetamido-PEG4-NHS ester - Immunomart [immunomart.com]
- 11. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
